2-Bromo-5-chloro-1,8-naphthyridine

Vue d'ensemble

Description

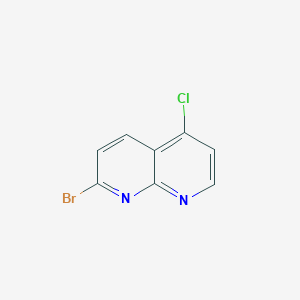

2-Bromo-5-chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine ring system The naphthyridine core is a fused ring system containing two pyridine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the bromination and chlorination of 1,8-naphthyridine. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-chloro-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles such as amines and thiols.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid or ester, and a base such as potassium phosphate (K3PO4).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted naphthyridine derivatives can be formed.

Coupling Products: The formation of biaryl compounds or other complex structures through coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antiparasitic Activities

Research indicates that naphthyridine derivatives, including 2-bromo-5-chloro-1,8-naphthyridine, exhibit significant antimicrobial and antiparasitic properties. For instance, studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics and antiparasitic drugs .

Case Study: Antimalarial Activity

A notable study focused on the synthesis of 1,8-naphthyridine derivatives demonstrated their efficacy against malaria. The derivatives were tested in vitro against Plasmodium falciparum, showing promising results that suggest further exploration into their use as antimalarial agents .

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents facilitate further functionalization reactions, which are essential for creating more complex molecules used in drug development .

Table 1: Synthesis Pathways

Materials Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of naphthyridine derivatives have led to their application in OLED technology. Compounds like this compound can be utilized as electron transport materials or emitters in OLEDs due to their favorable charge transport characteristics .

Case Study: OLED Development

Recent advancements in OLED technology have incorporated naphthyridine derivatives to enhance device efficiency. Research has shown that integrating these compounds improves light emission and stability compared to traditional materials .

Analytical Chemistry

Ligand Development

In analytical chemistry, naphthyridine derivatives are explored as ligands for metal complexes. Their ability to coordinate with metals makes them valuable in various analytical techniques including spectroscopy and chromatography .

Table 2: Ligand Applications

| Metal Complex | Ligand Used | Application Area |

|---|---|---|

| Copper Complex | This compound | Catalysis |

| Zinc Complex | Naphthyridine Derivatives | Sensor Development |

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-chloro-1,7-naphthyridine

- 3-Bromo-8-chloro-1,7-naphthyridine

- 6-Bromo-2-chloro-1,8-naphthyridine

Uniqueness

2-Bromo-5-chloro-1,8-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring. This unique arrangement of bromine and chlorine atoms can influence the compound’s reactivity, binding properties, and overall biological activity, distinguishing it from other similar compounds.

Activité Biologique

2-Bromo-5-chloro-1,8-naphthyridine is a derivative of the naphthyridine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.

This compound is characterized by its heterocyclic structure, which is conducive to various biological interactions. The presence of bromine and chlorine substituents enhances its reactivity and biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,8-naphthyridine, including this compound, exhibit significant antimicrobial properties. A study evaluated various 1,8-naphthyridine derivatives against a panel of bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Compounds with halogen substitutions showed enhanced antibacterial activity compared to their non-halogenated counterparts .

Table 1: Antibacterial Activity of 1,8-Naphthyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 10 µg/mL |

| Standard Antibiotic (Tetracycline) | E. coli | 8 µg/mL |

| Standard Antibiotic (Tetracycline) | S. aureus | 6 µg/mL |

This table illustrates the comparative efficacy of this compound against common bacterial strains.

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. Voreloxin, a naphthyridine analog that intercalates DNA in the presence of topoisomerase II, has shown promising results in inhibiting cancer cell proliferation . Similarly, research on this compound indicates its ability to induce cytotoxic effects in various cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase activity.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of various naphthyridine derivatives on cervical (A431) and lung (A549) cancer cell lines, compounds similar to this compound showed significant reductions in cell viability with IC50 values ranging from 3.2 µg/mL to 15 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .

- Efflux Pump Inhibition : Molecular docking studies suggest that it may inhibit efflux pumps like MepA, enhancing the intracellular concentration of other antimicrobial agents .

Propriétés

IUPAC Name |

2-bromo-5-chloro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-2-1-5-6(10)3-4-11-8(5)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHLHXDCGSGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857629 | |

| Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260862-24-5 | |

| Record name | 2-Bromo-5-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.